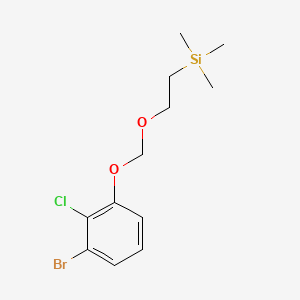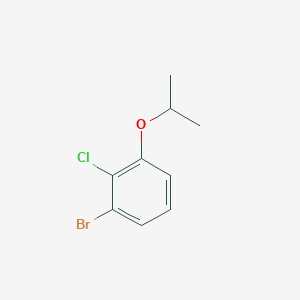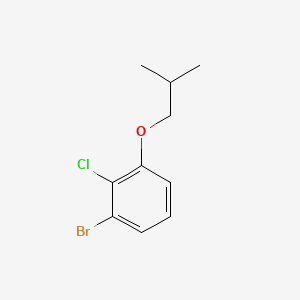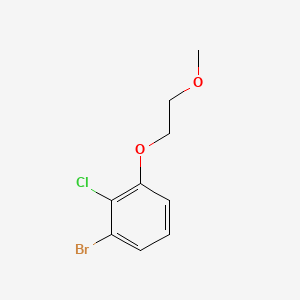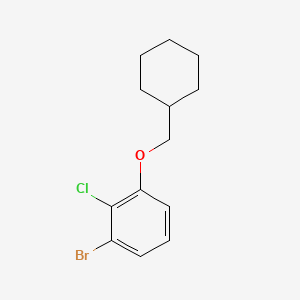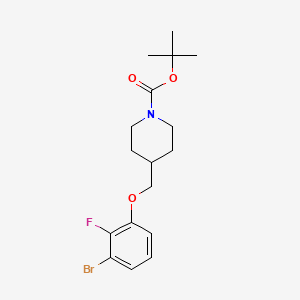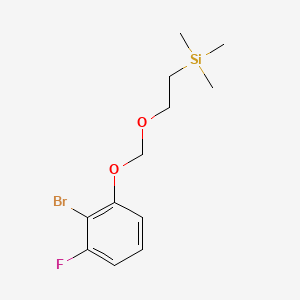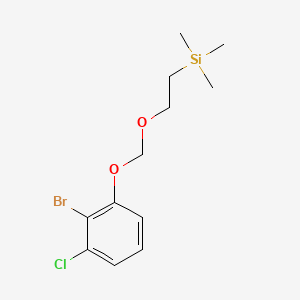
(2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane: is an organosilicon compound that features a bromine and chlorine substituted phenoxy group attached to a methoxyethyl chain, which is further bonded to a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 2-bromo-3-chlorophenol with a suitable alkylating agent to introduce the methoxyethyl group. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Products with different nucleophiles replacing the bromine or chlorine atoms.
Oxidation: Phenolic derivatives.
Reduction: Reduced phenoxy derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic systems due to its unique electronic properties.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or mechanical properties.
Coatings and Sealants: Potential use in the formulation of advanced coatings and sealants due to its stability and reactivity.
作用機序
The mechanism of action of (2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane in chemical reactions typically involves the activation of the phenoxy group through electronic effects imparted by the bromine and chlorine substituents. This activation facilitates nucleophilic attack or other reaction pathways. The trimethylsilane group can also participate in reactions through the formation of silanol intermediates.
類似化合物との比較
- (2-Bromo-3-chlorophenoxy)methanol
- (2-Bromo-3-chlorophenoxy)acetic acid
- (2-Bromo-3-chlorophenoxy)ethanol
Uniqueness:
- Electronic Properties: The combination of bromine, chlorine, and trimethylsilane groups imparts unique electronic properties that can be exploited in various chemical reactions.
- Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-[(2-bromo-3-chlorophenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClO2Si/c1-17(2,3)8-7-15-9-16-11-6-4-5-10(14)12(11)13/h4-6H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUONLSGXRYRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=C(C(=CC=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
